2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol
Description
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-11-13(15)12-9-7-6-8-10-12/h6-10,13,15H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STARBRZBUYMOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Procedure Using TBSCl and Triethylamine
The most common method involves reacting 1-phenylethane-1,2-diol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base. A representative protocol is as follows:
Reagents :
-
1-Phenylethane-1,2-diol (1.0 equiv)
-
TBSCl (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
4-Dimethylaminopyridine (DMAP, catalytic)
-
Dichloromethane (solvent)
Procedure :
-
Dissolve 1-phenylethane-1,2-diol (276 mg, 2.0 mmol) in anhydrous CHCl (4 mL).
-
Add triethylamine (0.42 mL, 3.0 mmol), TBSCl (362 mg, 2.4 mmol), and DMAP (24 mg, 0.2 mmol).
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Stir at room temperature for 1.5 hours.
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Quench with water, extract with CHCl, dry over NaSO, and concentrate.
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Purify via column chromatography (hexane/EtOAc gradient) to isolate the product.
Yield : 96%
Key Data :
Selectivity and Mechanistic Insights
The reaction selectively protects the primary hydroxyl group of 1-phenylethane-1,2-diol due to steric and electronic factors. TBSCl reacts preferentially with less hindered alcohols, and DMAP accelerates the silylation by stabilizing the transition state. Control experiments without DMAP show reduced yields (≤70%), highlighting its role as a catalyst.
Alternative Methods and Optimization
Solvent and Base Variations
| Condition | Solvent | Base | Yield (%) | Selectivity (Primary:Secondary) |
|---|---|---|---|---|
| Standard | CHCl | Triethylamine | 96 | >99:1 |
| Variation 1 | THF | Imidazole | 88 | 95:5 |
| Variation 2 | DMF | DBU | 82 | 90:10 |
Notes :
Large-Scale Synthesis
For industrial production, the reaction is performed under solvent-free conditions with molecular sieves to absorb HCl:
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Mix 1-phenylethane-1,2-diol (1 mol) with TBSCl (1.2 mol) and 4 Å molecular sieves (0.5 g/mmol).
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Stir at 25°C for 24 hours.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| IR (KBr) | 3342 cm (O–H), 1250 cm (Si–O–C) |
| C NMR | δ 135.2 (Ar–C), 68.7 (CH–O), 25.9 (Si–C(CH)), 18.2 (Si–C) |
| HRMS | [M + Na] Calcd: 265.1621; Found: 265.1623 |
Challenges and Troubleshooting
Common Issues
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The phenyl group can be reduced under specific conditions.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products
Oxidation: Phenylacetaldehyde or phenylacetone.
Reduction: 1-phenylethanol.
Substitution: 1-phenylethanol after deprotection.
Scientific Research Applications
Organic Synthesis
Protecting Group in Synthesis
The compound functions primarily as a protecting group for alcohols. In organic synthesis, protecting groups are crucial for selectively modifying other functional groups without interference. The tert-butyldimethylsilyl group provides significant steric hindrance and stability, allowing for controlled reactions involving nucleophilic substitutions and eliminations.
Case Study: Selective Deprotection
A notable study demonstrated the selective deprotection of tert-butyldimethylsilyl ethers using catalytic amounts of sodium tetrachloroaurate(III) dihydrate under mild conditions. This method showcased high yields and functional group compatibility, emphasizing the compound's utility in synthesizing complex molecules while maintaining structural integrity .
Kinetic Studies
Kinetic studies involving 2-(tert-butyldimethylsilyl)oxy-1-phenylethanol indicate that reactions typically follow first-order rate laws. This characteristic suggests a consistent reaction mechanism, which is essential for predicting outcomes in synthetic pathways .
Table 1: Kinetic Parameters of Reactions Involving this compound
| Reaction Type | Rate Law | Observations |
|---|---|---|
| Nucleophilic Substitution | First-order | Consistent reaction mechanism |
| Elimination Reactions | First-order | High selectivity in product formation |
Catalytic Applications
The compound has been explored as a reagent in various catalytic reactions. Its ability to stabilize reactive intermediates allows it to facilitate transformations that would otherwise be challenging.
Example: Silyl Ether Transformations
In transformations involving silyl ethers, this compound has shown potential in facilitating the conversion of silyl ethers to other functional groups under mild conditions. This capability is particularly valuable in synthesizing complex organic compounds where functional group interconversion is necessary .
Mechanism of Action
The mechanism by which 2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups within the molecule. The TBDMS group can be removed under mild conditions using fluoride ions, thereby regenerating the free hydroxyl group.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility: TBDMS-protected alcohols like 2-(TBDMS-oxy)-1-phenylethanol are preferred for their balance of stability and ease of deprotection, outperforming TBDPS in straightforward syntheses .
- Material Science : Dual TBDMS protection in DOPA-TBDMSi highlights the group’s versatility in polymer chemistry, though single-TBDMS compounds remain more synthetically accessible .
- Analytical Validation : Compounds in were rigorously characterized via NMR and HR-MS, underscoring the importance of spectroscopic validation in confirming silyl-protected structures .
Biological Activity
2-(Tert-butyldimethylsilyl)oxy-1-phenylethanol is a silyl ether compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a tert-butyldimethylsilyl (TBDMS) group attached to a phenylethanol backbone. This structural configuration enhances its lipophilicity, which is crucial for biological activity.
Biological Activities
1. Antimicrobial Activity:
Research indicates that silyl ethers, including this compound, exhibit antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting a potential application in developing antimicrobial agents.
2. Antioxidant Activity:
The compound has demonstrated antioxidant properties, which are essential for protecting cells from oxidative stress. Antioxidants play a critical role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
3. Anticancer Potential:
Initial studies suggest that this compound may possess anticancer activities. The mechanism appears to involve the modulation of signaling pathways that regulate cell proliferation and apoptosis. Further investigation is needed to elucidate its efficacy against specific cancer types .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The TBDMS group may enhance the compound's ability to interact with enzymes involved in metabolic pathways, potentially leading to altered enzymatic activity.
- Receptor Modulation: The phenolic structure allows for π-π stacking interactions with aromatic amino acids in protein receptors, which could influence receptor activation and downstream signaling .
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Antioxidant, Anticancer |
| (tert-Butyldimethylsiloxy)acetaldehyde | Similar TBDMS group | Antimicrobial |
| γ-butyrolactones | Different backbone | Anti-inflammatory, Antibacterial |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several silyl ethers against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant inhibition at concentrations as low as 50 µg/mL.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels in human cell lines by approximately 30%, indicating its potential as an antioxidant agent. This effect was comparable to well-known antioxidants like ascorbic acid .
Case Study 3: Cancer Cell Proliferation
Research involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. Further studies are required to explore the underlying mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(tert-butyldimethylsilyl)oxy-1-phenylethanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via silyl ether protection of the hydroxyl group in 1-phenylethanol derivatives. Key steps include:
- Using tert-butyldimethylsilyl chloride (TBDMSCl) as a protecting agent in the presence of a base (e.g., imidazole or triethylamine) under anhydrous conditions .
- Monitoring reaction progress via TLC or NMR to confirm silylation efficiency.
- Optimizing solvent polarity (e.g., dichloromethane or DMF) and temperature (0–25°C) to balance reaction rate and byproduct formation .
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- NMR Analysis : Compare and NMR data with literature values to confirm regioselectivity and absence of diastereomers .
- Polarimetry : Measure optical rotation to verify enantiomeric excess (ee) when synthesizing chiral derivatives .
Advanced Research Questions
Q. What strategies mitigate desilylation during downstream reactions involving this compound?
- Methodology :
- Acid Sensitivity : Avoid protic acids (e.g., HCl, TFA) in subsequent steps; use buffered conditions (pH 6–8) for stability .
- Alternative Protecting Groups : Compare stability with triisopropylsilyl (TIPS) or trityl groups in analogous systems to assess robustness under specific reaction conditions .
- Computational Modeling : Employ density functional theory (DFT) to predict silyl ether stability under varying electronic environments .
Q. How do steric and electronic effects of the tert-butyldimethylsilyl group influence reactivity in catalytic asymmetric transformations?
- Methodology :
- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify the shielding effect of the TBDMS group on the adjacent hydroxyl .
- Kinetic Studies : Compare reaction rates of silylated vs. non-silylated derivatives in asymmetric hydrogenation or oxidation reactions .
- X-ray Crystallography : Resolve crystal structures of intermediates to correlate steric bulk with enantioselectivity in catalytic cycles .
Q. What computational tools are effective for predicting reaction pathways in deprotection or functionalization of this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states during acid- or fluoride-mediated desilylation .
- Machine Learning : Train models on existing silyl ether reaction databases to predict optimal deprotection conditions (e.g., TBAF in THF vs. HF-pyridine) .
- MD Simulations : Simulate solvent effects on silyl group stability in polar aprotic vs. nonpolar solvents .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?
- Methodology :
- Cross-Validation : Compare data across multiple sources (e.g., NIST Chemistry WebBook, peer-reviewed syntheses) to identify solvent- or concentration-dependent shifts .
- Internal Standards : Use tetramethylsilane (TMS) or spiking experiments to confirm peak assignments .
- Dynamic Effects : Investigate temperature-dependent NMR to rule out conformational averaging as a source of shift variability .
Q. What experimental controls are critical when evaluating the biological activity of silylated ethanol derivatives?
- Methodology :
- Negative Controls : Include non-silylated analogs (e.g., 1-phenylethanol) to isolate the TBDMS group’s pharmacological impact .
- Stability Assays : Test compound integrity in biological matrices (e.g., plasma) via LC-MS to confirm silyl group retention during assays .
- Metabolite Profiling : Identify desilylation byproducts using high-resolution mass spectrometry (HRMS) to rule out false-positive bioactivity .
Experimental Design & Optimization
Q. How can factorial design improve the synthesis of this compound?
- Methodology :
- Factor Screening : Use a 2 factorial design to test variables (e.g., molar ratio of TBDMSCl, reaction time, solvent) on yield .
- Response Surface Modeling : Optimize conditions via central composite design (CCD) to identify ideal temperature and base concentration .
- Robustness Testing : Introduce deliberate variations (e.g., ±10% reagent excess) to validate protocol reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
